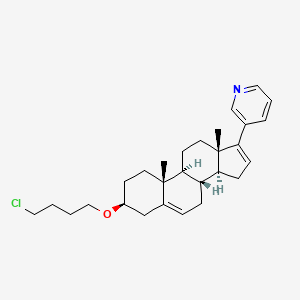
Diallyl dioxide, threo-(S,S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its two stereogenic centers, which give it specific stereochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diallyl dioxide, threo-(S,S)- typically involves the epoxidation of allylic compounds. One common method is the reaction of allyl alcohol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of diallyl dioxide, threo-(S,S)- may involve the use of more robust and scalable processes. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diallyl dioxide, threo-(S,S)- undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Diallyl dioxide, threo-(S,S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings.
Mechanism of Action
The mechanism of action of diallyl dioxide, threo-(S,S)- involves its ability to interact with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Diallyl disulfide: Another organosulfur compound found in garlic, known for its anticancer and antimicrobial properties.
Diallyl trisulfide: Also derived from garlic, with potential cardiovascular and anticancer benefits.
Diallyl sulfide: Known for its role in preventing chronic diseases and its health-promoting effects.
Uniqueness
Diallyl dioxide, threo-(S,S)- is unique due to its specific stereochemistry and the presence of two epoxide rings
Properties
CAS No. |
74892-51-6 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(2S)-2-[2-[(2S)-oxiran-2-yl]ethyl]oxirane |
InChI |
InChI=1S/C6H10O2/c1(5-3-7-5)2-6-4-8-6/h5-6H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
HTJFSXYVAKSPNF-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@@H](O1)CC[C@H]2CO2 |
Canonical SMILES |
C1C(O1)CCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide](/img/structure/B15190308.png)


![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)


